molecular formula C10H20O6S2 B14677610 Cyclooctane-1,2-diyl dimethanesulfonate CAS No. 38931-98-5

Cyclooctane-1,2-diyl dimethanesulfonate

Cat. No.: B14677610
CAS No.: 38931-98-5
M. Wt: 300.4 g/mol
InChI Key: WTSZMDBYTKMZRI-UHFFFAOYSA-N
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Description

Cyclooctane-1,2-diyl dimethanesulfonate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclooctane ring with two methanesulfonate groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctane-1,2-diyl dimethanesulfonate can be synthesized through the reaction of cyclooctane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclooctane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and primary amines for amine substitution.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.

Major Products Formed

    Substitution Reactions: Products include azido-cyclooctane derivatives and amino-cyclooctane derivatives.

    Reduction Reactions: The major product is cyclooctane-1,2-diol.

Scientific Research Applications

Cyclooctane-1,2-diyl dimethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctane-1,2-diyl dimethanesulfonate involves its ability to undergo substitution and reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane-1,2-diol: A precursor to cyclooctane-1,2-diyl dimethanesulfonate, it has similar structural features but lacks the methanesulfonate groups.

    Cyclooctane-1,2-diyl dibromide: Another derivative of cyclooctane, it has bromine atoms instead of methanesulfonate groups.

Uniqueness

This compound is unique due to the presence of methanesulfonate groups, which impart distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse applications.

Properties

CAS No.

38931-98-5

Molecular Formula

C10H20O6S2

Molecular Weight

300.4 g/mol

IUPAC Name

(2-methylsulfonyloxycyclooctyl) methanesulfonate

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-9-7-5-3-4-6-8-10(9)16-18(2,13)14/h9-10H,3-8H2,1-2H3

InChI Key

WTSZMDBYTKMZRI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCCCCCC1OS(=O)(=O)C

Origin of Product

United States

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